molecular formula C24H30N2O2 B3739949 2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B3739949
M. Wt: 378.5 g/mol
InChI Key: YGTKICZXXMIYNK-UHFFFAOYSA-N
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Description

The compound “2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one” is a complex organic molecule. It contains a naphthyl group (a type of aromatic hydrocarbon), a hydroxy group (which could make it a type of alcohol), and a diazatricyclo group (which indicates the presence of nitrogen atoms and a complex ring structure). The “diisopropyl” part suggests the presence of isopropyl groups, which are a type of alkyl group .


Synthesis Analysis

Without specific information or context, it’s difficult to provide a synthesis analysis for this compound. The synthesis would likely involve multiple steps, including the formation of the diazatricyclo ring and the addition of the isopropyl and hydroxy groups .


Molecular Structure Analysis

Again, without more specific information, it’s hard to provide a detailed molecular structure analysis. The presence of the diazatricyclo group suggests a complex three-dimensional structure. The naphthyl group is aromatic and planar, and the isopropyl and hydroxy groups could add further complexity to the structure .


Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on the specific conditions and reagents used. The hydroxy group could potentially be deprotonated to form a nucleophile, and the diazatricyclo group might participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the specific arrangement of atoms .

Safety and Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or developing new methods for its synthesis .

properties

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-15(2)23-11-25-13-24(16(3)4,22(23)28)14-26(12-23)21(25)20-18-8-6-5-7-17(18)9-10-19(20)27/h5-10,15-16,21,27H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTKICZXXMIYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC5=CC=CC=C54)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxynaphthalen-1-yl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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